molecular formula C22H24N4O2 B2595854 1-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894023-28-0

1-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2595854
CAS No.: 894023-28-0
M. Wt: 376.46
InChI Key: UUSHFMKOSUAARA-UHFFFAOYSA-N
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Description

This chemical entity, 1-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea, is a synthetically designed small molecule that incorporates both indole and 5-oxopyrrolidine pharmacophores, presenting a versatile scaffold for advanced medicinal chemistry and drug discovery research. The structural profile of this compound suggests potential for multifaceted biological activity. The indole moiety is a privileged structure in pharmacology, frequently associated with modulating protein-protein interactions and enzyme function . The 5-oxopyrrolidine (or 2-pyrrolidone) core is a recognized scaffold in bioactive molecules, with natural derivatives like Salinosporamide A demonstrating potent proteasome inhibition, highlighting the potential of this heterocycle in the design of enzyme inhibitors . Furthermore, urea derivatives have been extensively investigated for their therapeutic potential, particularly in the realm of cardiovascular diseases, serving as key structural components in compounds developed for the treatment of conditions such as heart failure . The integration of these features makes this compound a candidate for probing novel biological targets. Recent scientific exploration into structurally related indole-urea derivatives has revealed their promise as inhibitors of key inflammatory pathways, such as the STING (Stimulator of Interferon Genes) pathway, which is a target of significant interest for autoimmune and inflammatory diseases . Other research efforts are focused on transforming urea-based compounds into carbamate derivatives to develop dual-target inhibitors, for instance, targeting both butyrylcholinesterase (BChE) and p38α MAPK, which is a relevant strategy in neurodegenerative disease research . Consequently, this compound is positioned as a valuable chemical tool for researchers investigating inflammation, neurodegeneration, and enzymology, providing a foundational structure for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-15-6-8-18(9-7-15)26-14-17(12-21(26)27)25-22(28)23-11-10-16-13-24-20-5-3-2-4-19(16)20/h2-9,13,17,24H,10-12,14H2,1H3,(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSHFMKOSUAARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the coupling of tryptamine derivatives with various carboxylic acids or their derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include oxidized indole derivatives, reduced amine derivatives, and substituted indole compounds.

Scientific Research Applications

1-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The urea linkage may facilitate binding to protein targets, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular data, and biological activities where available:

Compound Name Key Substituents/Modifications Molecular Weight Biological Activity/Notes References
Target Compound : 1-[2-(1H-Indol-3-yl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea 5-Oxopyrrolidin-3-yl, 4-methylphenyl 379.45 (calc.) Not explicitly reported in provided evidence; inferred structural advantages for target engagement.
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea 2-Methylphenyl (simplified aryl group) 293.37 Shorter synthesis route; lacks pyrrolidinone, reducing conformational constraints.
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea 4-Ethoxyphenyl, 4-methoxyphenyl on pyrrolidinone 413.47 Enhanced solubility due to ethoxy/methoxy groups; potential for improved pharmacokinetics.
1-(3,4-Dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea 3,4-Dichlorophenyl 360.00 IC50 = 36,000 nM (aspartate aminotransferase inhibitor); halogenation increases potency.
1-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[2-(morpholin-4-yl)ethyl]urea Pyrazole core, morpholinylethyl 439.54 CDK8/CYCC complex inhibitor; demonstrates urea’s versatility in targeting kinases.
1-(2-(1H-Indol-3-yl)ethyl)-3-(4-methylphenyl)thiourea Thiourea (S replaces O), 4-methylphenyl 324.43 Thiourea derivatives show altered electronic properties; reduced hydrogen-bonding capacity.

Structural and Functional Insights

  • Pyrrolidinone vs. Simplified Aryl Groups: The target compound’s 5-oxopyrrolidin-3-yl group introduces a constrained cyclic amide, which may improve binding specificity compared to simpler aryl-substituted ureas (e.g., 2-methylphenyl in ). This scaffold is also present in ’s analog but with methoxy/ethoxy groups, suggesting tunable electronic effects .
  • Halogenation Effects : The 3,4-dichlorophenyl analog (IC50 = 36,000 nM) highlights how electron-withdrawing groups can enhance inhibitory activity, though potency remains moderate .
  • Thiourea vs.

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